molecular formula C10H10BrNO B3212162 1-(3-Bromophenyl)pyrrolidin-3-one CAS No. 1096881-40-1

1-(3-Bromophenyl)pyrrolidin-3-one

Cat. No.: B3212162
CAS No.: 1096881-40-1
M. Wt: 240.1 g/mol
InChI Key: HGFDCWZZKOGGKT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrrolidin-3-one is a brominated aromatic compound featuring a pyrrolidinone scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its structure is characterized by a phenyl ring substituted with a bromine atom at the meta position and linked to a pyrrolidin-3-one group. This configuration provides a versatile chemical handle for further synthetic modifications, particularly in the exploration of structure-activity relationships (SAR) for new therapeutic agents . Researchers utilize this compound and its structural analogs as key building blocks in Solid-Phase Peptide Synthesis (SPPS) and other synthetic routes, especially when working with "difficult sequences" that contain hydrophobic elements . The pyrrolidine core is a privileged structure in medicinal chemistry, frequently found in molecules that target central nervous system (CNS) receptors, enzymes, and various transmembrane proteins such as G-protein-coupled receptors (GPCRs) and ion channels . These proteins are of significant interest, as they represent targets for approximately 60% of FDA-approved drugs . This product is supplied for non-clinical applications exclusively. It is intended for use in laboratory research to develop novel synthetic methodologies, create focused chemical libraries, or as a precursor in the synthesis of more complex bioactive molecules. Not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFDCWZZKOGGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Potential of 1 3 Bromophenyl Pyrrolidin 3 One

Reactivity Profiles of the Pyrrolidin-3-one Carbonyl Group

The ketone at the C-3 position of the pyrrolidine (B122466) ring is a prime site for various chemical modifications, enabling the introduction of new substituents and the construction of more complex molecular architectures.

Nucleophilic Addition Reactions at C-3

The carbonyl group at the C-3 position is susceptible to attack by nucleophiles. This reactivity allows for the introduction of a variety of functional groups. For instance, reduction of the ketone with hydride reagents like sodium borohydride (B1222165) would yield the corresponding alcohol, 1-(3-bromophenyl)pyrrolidin-3-ol. More complex carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can also be employed to form new carbon-carbon bonds at this position, leading to a range of 3-substituted pyrrolidine derivatives. The aza-Michael reaction, which involves the nucleophilic addition to an activated double bond, is a convenient method for synthesizing taurine (B1682933) amide derivatives. mdpi.com

A study on the reactions of N-iminolactams demonstrates a ring-contractive strategy for the synthesis of 2-acyl pyrrolidines, which can then be transformed into various other functional groups such as pyrrolidinyl alcohol. researchgate.net This highlights the potential for diverse transformations at the carbonyl group of related pyrrolidinone structures.

Alpha-Functionalization Reactions Adjacent to the Ketone

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for functionalization at the C-2 and C-4 positions of the pyrrolidine ring.

Recent research has demonstrated the redox-neutral α-C–H arylation of pyrrolidines. rsc.org In one study, the reaction of pyrrolidine with quinone monoacetal leads to the formation of an iminium ion, which, when captured by an aromatic nucleophile, results in an α-aryl-substituted pyrrolidine. rsc.org While this study was conducted on unsubstituted pyrrolidine, the principles can be extended to N-aryl pyrrolidin-3-ones, suggesting that 1-(3-bromophenyl)pyrrolidin-3-one could undergo similar α-functionalization reactions. The choice of base and reaction conditions is crucial for controlling the regioselectivity of the functionalization. rsc.org

Condensation and Derivatization via the Ketone Moiety

The carbonyl group can undergo condensation reactions with various reagents to form new double bonds or ring systems. For example, the Wittig reaction with a phosphorus ylide can convert the ketone into an exocyclic alkene. Similarly, condensation with primary amines or hydrazines can yield imines or hydrazones, respectively. These reactions are fundamental in diversifying the structure of the pyrrolidinone core.

Multicomponent reactions offer an efficient route to complex pyrrolidine derivatives. For instance, a one-pot four-component condensation reaction has been used to generate substituted pyrrolidine compounds under ultrasound irradiation. tandfonline.com Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles to create spiro-pyrrolidine scaffolds. tandfonline.com These methods showcase the potential of the pyrrolidin-3-one moiety to participate in complex, cascade reactions to build molecular diversity.

Transformations Involving the Aryl Bromide Functionality

The bromine atom on the phenyl ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds, and the aryl bromide of this compound is an excellent substrate for these transformations.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl linkage. wikipedia.orglibretexts.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The stereoselectivity of the Heck reaction is often high, leading to the trans isomer of the product. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and can be performed under mild conditions. wikipedia.orgresearchgate.net

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki Boronic acid/ester Pd catalyst, Base Aryl-Aryl
Heck Alkene Pd catalyst, Base Aryl-Alkene

Nucleophilic Aromatic Substitution Strategies

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, the bromine atom of this compound can be displaced by a nucleophile. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first adds to the carbon bearing the halogen, forming an intermediate, followed by the elimination of the halide leaving group. libretexts.orgyoutube.com Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. fishersci.co.uk For aryl halides without strong electron-withdrawing groups, very strong nucleophiles or the use of transition metal catalysts, such as in the Buchwald-Hartwig amination, can facilitate the substitution. The Buchwald-Hartwig reaction is a versatile method for forming C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. nih.gov

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of this compound is a key site of chemical reactivity. As a secondary amine, this nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The following sections detail specific reactions targeting this nitrogen atom.

N-Alkylation and N-Acylation Processes

The secondary amine of the pyrrolidine ring readily undergoes N-alkylation and N-acylation reactions. These processes are fundamental for introducing a wide array of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Typically, this compound can be reacted with alkyl halides (e.g., alkyl iodides, bromides) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), deprotonates the pyrrolidine nitrogen, enhancing its nucleophilicity to attack the electrophilic alkyl halide. researchgate.net The choice of solvent, like dimethylformamide (DMF) or acetonitrile, is crucial for reaction efficiency. researchgate.net In some cases, phase-transfer catalysts or stronger bases like sodium hydride (NaH) might be employed, particularly for less reactive alkylating agents. researchgate.net An alternative method, reductive amination, can also be utilized to introduce alkyl groups.

N-Acylation: This process introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This is commonly achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base. organic-chemistry.org These acylating agents are highly electrophilic, leading to a rapid reaction. The reaction conditions are generally mild. organic-chemistry.orgarkat-usa.org The resulting N-acyl derivatives are often more stable and less basic than the parent amine due to the electron-withdrawing nature of the carbonyl group.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Pyrrolidine Systems

Transformation Reagent Base Solvent Typical Conditions Ref
N-Alkylation Alkyl Halide (R-X) K₂CO₃, Na₂CO₃ DMF, Acetonitrile Room Temperature to Reflux researchgate.net
N-Acylation Acyl Chloride (RCOCl) Triethylamine, Pyridine (B92270) Dichloromethane, THF 0°C to Room Temperature organic-chemistry.org

| N-Acylation | Acid Anhydride ((RCO)₂O) | Triethylamine, Pyridine | Dichloromethane, THF | Room Temperature | organic-chemistry.org |

Formation of Amide and Sulfonamide Derivatives

Building upon N-acylation, the synthesis of specific amide and sulfonamide derivatives highlights the versatility of the pyrrolidine nitrogen. These functional groups are prevalent in medicinal chemistry, often introduced to modulate biological activity. ontosight.aiijnrd.org

Amide Derivatives: The formation of N-carboxamides can be achieved by reacting this compound with isocyanates or by using coupling reagents to link carboxylic acids directly to the nitrogen atom. For instance, the synthesis of N-(3-Bromophenyl)pyrrolidine-1-carboxamide demonstrates this type of transformation. bldpharm.com Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective for forming amide bonds from carboxylic acids under mild conditions. arkat-usa.org

Sulfonamide Derivatives: Sulfonamides are readily prepared by reacting the pyrrolidine nitrogen with sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine or triethylamine. organic-chemistry.orgmdpi.com This reaction is generally efficient and leads to stable sulfonamide products. The synthesis of compounds like 1-(3-bromophenyl)sulfonylpyrrolidine-3-sulfonamide illustrates the formation of such derivatives, where a sulfonyl group is attached to a nitrogen atom. nih.gov The sulfonamide functional group is a well-known pharmacophore, and its introduction can impart a range of biological properties. ijnrd.org

Table 2: Synthesis of Amide and Sulfonamide Derivatives

Derivative Type Reagent Base/Coupling Agent Solvent Purpose/Significance Ref
Amide Carboxylic Acid (RCOOH) EDC, DCC DMF, CH₂Cl₂ Creation of diverse amide libraries arkat-usa.org

| Sulfonamide | Sulfonyl Chloride (RSO₂Cl) | Pyridine, Et₃N | CH₂Cl₂, THF | Introduction of a key pharmacophore | organic-chemistry.orgmdpi.com |

Development of Novel Reaction Pathways and Catalytic Systems

Modern synthetic chemistry seeks to develop more efficient and selective methods for constructing complex molecules. Research involving pyrrolidine scaffolds has led to the development of novel reaction pathways and catalytic systems that offer significant advantages over classical methods.

Furthermore, iridium-catalyzed reductive generation of azomethine ylides from lactams (which are structurally related to pyrrolidin-3-one) enables their use in [3+2] dipolar cycloaddition reactions. acs.org This powerful strategy allows for the rapid construction of complex, polysubstituted pyrrolidine ring systems in an atom-economic fashion. acs.org

Organocatalysis has also emerged as a powerful tool. Pyrrolidine itself is a well-known organocatalyst for various transformations, including Mannich and Michael reactions. researchgate.net Research into pyrrolidine-catalyzed multi-component reactions, where three or more reactants combine in a single step, provides a highly efficient route to complex molecules from simple precursors. researchgate.net

The development of synthetic routes to create novel heterocyclic systems built upon the 1-(3-aryl-pyrrolidin-1-yl) scaffold, such as 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, demonstrates the utility of this core in constructing larger, functionalized molecules with potential biological activities. nih.gov These advanced methods focus on improving reaction efficiency, controlling stereochemistry, and expanding the accessible chemical space for creating new derivatives based on the this compound template.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Spirocyclic Architectures

The pyrrolidine (B122466) ring system is a key structural motif in many biologically active compounds. nih.gov Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their three-dimensional nature. nih.gov 1-(3-Bromophenyl)pyrrolidin-3-one serves as a valuable precursor for the synthesis of complex spirocyclic architectures.

One notable application is in the one-pot, three-component synthesis of spiro pyrrolidinones via a 1,3-dipolar cycloaddition reaction. researchgate.net This method allows for the efficient construction of functionalized spiro[indole-3,2′-pyrrolidin]-2(1H)-ones. researchgate.net The reaction's stereoselectivity can be influenced by the choice of solvent, with DMSO favoring the formation of exo isomers. researchgate.net

The synthesis of spiro[pyrrolidine-3,3´-oxindole] compounds, which are present in a number of biologically active alkaloids, has also been achieved using pyrrolidine-based precursors. researchgate.net These syntheses often involve multi-step reactions, such as the Pictet-Spengler oxidative ring contraction. researchgate.net

Application in the Modular Construction of Fused Heterocyclic Ring Systems

Fused heterocyclic ring systems are prevalent in pharmaceuticals and other functional materials. drugbank.comresearchgate.net The term "fused" refers to the joining of two or more rings via two atoms and one common bond. dspmuranchi.ac.in this compound provides a scaffold for the modular construction of such systems.

For instance, the synthesis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one involves a Povarov reaction, where an azomethine, generated from 4-bromoaniline (B143363) and 3-bromobenzaldehyde, reacts with N-vinylpyrrolidin-2-one. nih.gov This reaction leads to the formation of a tetrahydroquinoline moiety fused with the pyrrolidine ring. nih.gov The resulting complex molecule features a three-dimensional network linked by various hydrogen bonds. nih.gov

The nomenclature of fused heterocyclic systems follows specific IUPAC rules, which prioritize the component rings based on factors such as the presence of nitrogen, the number of rings, and the size of the rings. qmul.ac.ukacdlabs.com

Utilization in the Design and Synthesis of Advanced Organic Scaffolds

The pyrrolidine ring is a favored scaffold in medicinal chemistry due to its ability to explore pharmacophore space efficiently and its contribution to the molecule's stereochemistry and three-dimensional coverage. unipa.it this compound is utilized in the design and synthesis of advanced organic scaffolds for various applications.

In the development of selective D3 receptor antagonists, a flexible scaffold was incorporated into metoclopramide (B1676508) analogues. mdpi.com This involved the synthesis of 1-(3-bromophenyl)pyrrolidin-3-amine (B1530191) from its corresponding ketone precursor. bldpharm.com The subsequent N-alkylation and further modifications led to compounds with excellent D3 receptor affinities and selectivity over the D2 receptor. mdpi.com

Furthermore, pyrrolidine-based fragments are designed to sample three-dimensional molecular space, which is crucial in fragment-based drug discovery. figshare.com The synthesis of such fragments with desirable physicochemical properties highlights the importance of the pyrrolidine scaffold. figshare.com

Contributions to Research in Pharmaceutical Precursor Synthesis

The pyrrolidine moiety is a fundamental building block in numerous natural and synthetic drugs. unipa.itmdpi.com this compound and its derivatives serve as key precursors in the synthesis of various pharmaceutically relevant molecules.

The pyrrolidine ring is a common feature in drugs targeting the central nervous system, as well as in anticancer and antibacterial agents. unipa.it For example, the synthesis of citalopram (B1669093) analogues, which are selective serotonin (B10506) transporter (SERT) inhibitors, has been explored starting from related phenyl-substituted dihydroisobenzofuran derivatives. nih.gov While not a direct application of this compound, this illustrates the importance of the bromophenyl and pyrrolidine-like motifs in drug design.

The stereoselective synthesis of pyrrolidine-containing drug precursors is a significant area of research, with methods often starting from chiral pyrrolidine derivatives. nih.gov

Explorations in Materials Science Research as a Component for Novel Structures

The unique structural and electronic properties of molecules derived from this compound make them interesting candidates for materials science research. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, opening avenues for the creation of novel materials with specific optical or electronic properties.

Fused heterocyclic systems, which can be synthesized from pyrrolidine precursors, are crucial in the development of organic light-emitting diodes (OLEDs) and other luminescence materials due to their rigid planar structures. researchgate.net While direct applications of this compound in this area are not extensively documented, its potential as a building block for such materials is evident. The synthesis of N-functionalized bis Current time information in Bangalore, IN.benzothieno[3,2-b:2′,3′-d]pyrroles, for example, highlights the importance of fused-ring units in conjugated materials. researchgate.net

Investigations in Agrochemical Research as a Structural Component

The 3-arylpyrrolidine-2,4-dione structural motif, closely related to this compound, is well-known in the field of agrochemicals, particularly as herbicides. google.com While many of these herbicides require high application rates, research into more potent and selective derivatives is ongoing.

The synthesis of specifically substituted 3-phenyl-5-spirocyclopentyl-3-pyrrolin-2-ones for use as herbicides has been patented. google.com This indicates the continued interest in the pyrrolidine core as a scaffold for developing new agrochemicals. The bromo-substitution on the phenyl ring of this compound provides a handle for creating a library of compounds for screening in agrochemical applications.

Computational and Theoretical Investigations of 1 3 Bromophenyl Pyrrolidin 3 One and Its Analogs

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of 1-(3-Bromophenyl)pyrrolidin-3-one and its analogs. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-311G++(d,p), allow for the optimization of molecular geometries and the determination of key electronic properties. nih.govresearchgate.net

Studies on similar structures, such as (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, have demonstrated that the calculated bond lengths and angles from DFT are in good agreement with experimental X-ray diffraction data. nih.gov For instance, the C=O and C=C bond lengths in the enone group were found to be consistent between theoretical and experimental values. nih.gov Minor discrepancies are often attributed to the fact that DFT calculations are typically performed on isolated molecules in the gas phase, whereas experimental data reflects the solid-state crystal environment with intermolecular interactions. nih.gov

The electronic properties derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govsemanticscholar.org For a related chalcone (B49325) derivative, the HOMO-LUMO gap was calculated to be 4.12 eV, indicating good stability and potential for optoelectronic applications. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution and are instrumental in identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites within a molecule. nih.gov These maps provide valuable information about regions where intermolecular interactions are likely to occur. nih.gov Conceptual DFT also allows for the calculation of global reactivity descriptors like electronic chemical potential, chemical hardness, and electrophilicity, which quantify the molecule's reactivity. mdpi.com

The natural bond orbital (NBO) analysis is another DFT-based method used to study charge transfer and intramolecular interactions. nih.gov Hirshfeld surface analysis, when combined with DFT, can reveal and quantify intermolecular interactions within a crystal structure, providing insights into the packing and stability. nih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of pyrrolidinone derivatives. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies for each step. rsc.orgresearchgate.netchegg.com

For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the entire reaction pathway, which includes a Michael addition, a Nef-type rearrangement, and cyclization. rsc.orgresearchgate.net The calculations revealed the energy barriers for each stage:

Deprotonated nitromethane addition to coumarin: 21.7 kJ mol⁻¹ rsc.orgresearchgate.net

Proton transfer from the methylene (B1212753) to the nitro group: 197.8 kJ mol⁻¹ rsc.orgresearchgate.net

Oxygen migration (Nef-type rearrangement), assisted by a water molecule: 142.4 kJ mol⁻¹ rsc.org

Tautomerization necessary for cyclization: 178.4 kJ mol⁻¹ rsc.org

Final cyclization: 11.9 kJ mol⁻¹ rsc.org

This detailed analysis helps in understanding the rate-determining steps and optimizing reaction conditions. chegg.com Transition states are high-energy points along the reaction coordinate where bonds are in the process of breaking and forming. libretexts.org Identifying the structure and energy of these transition states is crucial for a complete understanding of the reaction mechanism. chegg.comlibretexts.org

Studies on the copper-catalyzed intramolecular C-H amination to form pyrrolidines have also benefited from DFT investigations. acs.org These studies helped to propose a catalytic cycle involving a Cu(I)/Cu(II) pathway and to understand the influence of different ligands and halides on the reaction outcome. acs.org For instance, the energy barrier for a key step was found to be significantly higher for a chlorine system (22.9 kcal/mol) compared to a fluorine system, which had an extremely high barrier. acs.org

Conformational Analysis and Molecular Dynamics of Pyrrolidinone Rings

The three-dimensional structure and flexibility of the pyrrolidinone ring are critical to its biological activity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different shapes (conformers) a molecule can adopt and their relative stabilities. nih.govresearchgate.netmdpi.com

The pyrrolidine (B122466) ring is known to exist in two primary puckered forms: the Cγ-exo and Cγ-endo envelope conformers. nih.gov The preference for one conformer over the other can be influenced by substituents on the ring. nih.gov For example, introducing a bulky tert-butyl group at the C-4 position can lock the ring into a specific conformation. nih.gov A trans-4-tert-butyl group favors an endo pucker, while a cis-4-tert-butyl group favors an exo pucker, which is opposite to the effect of electronegative substituents. nih.gov

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. mdpi.comarxiv.org These simulations, which are based on classical mechanics, can reveal how the pyrrolidinone ring and its substituents move and interact with their environment, such as a solvent or a biological receptor. mdpi.comresearchgate.netmdpi.com MD simulations have been used to study the stability of protein-ligand complexes involving pyrrolidinone derivatives and to understand the structural properties of these compounds in solution. researchgate.netnih.gov For instance, MD simulations of N-methyl-2-pyrrolidone (NMP) in water have provided insights into the intermolecular hydrogen bonding network. researchgate.net

Molecular Modeling for Ligand Design and Molecular Interaction Studies

Molecular modeling techniques are extensively used in drug discovery to design new ligands and to study their interactions with biological targets. rsc.orgnih.govnih.gov For analogs of this compound, these methods can predict how they bind to receptors and can guide the synthesis of more potent and selective compounds. nih.govnih.govmdpi.com

Molecular docking is a key technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Docking studies on pyrrolidinone derivatives have been used to investigate their binding affinity for various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The results of these studies, often expressed as a docking score, can help to rationalize the observed biological activity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. researchgate.netnih.govmdpi.comnih.gov

For example, docking studies of a pyrrolidinone analog, MMK16, showed high affinity for both COX-2 and LOX-5, suggesting it could be a dual inhibitor. researchgate.net Similarly, docking and MD simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors revealed good binding affinity and the formation of stable complexes. nih.gov

The insights gained from molecular modeling can be used to design new molecules with improved properties. nih.gov By understanding the structure-activity relationship, medicinal chemists can make targeted modifications to the lead compound to enhance its binding affinity, selectivity, or other desirable properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Derivations for Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orgyoutube.comiupac.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. nih.gov

For pyrrolidinone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antiarrhythmic and Mcl-1 inhibitory effects. nih.govtandfonline.comtandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds. tandfonline.comtandfonline.com

A typical QSAR study involves several steps:

Data Set Preparation : A series of compounds with known biological activities is selected. nih.govscispace.com

Descriptor Calculation : A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. nih.govnih.gov

Model Development : Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the activity. nih.govnih.govnih.gov

Model Validation : The predictive power of the model is assessed using various statistical tests, such as leave-one-out (LOO) cross-validation and external test sets. nih.gov

For instance, a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents yielded a model with a high correlation coefficient (R = 0.95), explaining 91% of the variance in the data. nih.gov The model indicated that the antiarrhythmic activity was mainly dependent on specific descriptors related to the molecule's structure. nih.gov

Q & A

What are the recommended synthetic methodologies for 1-(3-Bromophenyl)pyrrolidin-3-one in eco-friendly conditions?

Basic Research Question
The compound is synthesized via Claisen-Schmidt condensation under microwave irradiation, which reduces reaction time and improves yield compared to conventional heating. Key steps include:

  • Mixing equimolar 3-bromobenzaldehyde and pyrrolidin-3-one in ethanol.
  • Adding 10% NaOH as a catalyst.
  • Irradiating at 300W for 5–10 minutes under controlled temperature (60–80°C).
    Post-reaction purification involves recrystallization from ethanol/water (1:1), yielding 75–85% purity confirmed by HPLC .

How can spectroscopic techniques validate the structure of this compound?

Basic Research Question
1H-NMR (400 MHz, CDCl₃) reveals characteristic peaks:

  • δ 7.45–7.35 (m, 4H, aromatic H).
  • δ 3.85 (t, 2H, pyrrolidinone N–CH₂).
  • δ 2.95–2.65 (m, 4H, pyrrolidinone ring protons).
    IR spectroscopy confirms the carbonyl stretch at ~1700 cm⁻¹. Full spectral assignments require comparison with synthesized analogs (e.g., 4-chlorophenyl derivatives) to rule out positional isomerism .

What crystallographic tools are suitable for resolving the 3D structure of this compound?

Advanced Research Question
SHELX and ORTEP-III are used for structure refinement and visualization:

  • Single-crystal X-ray diffraction data are processed via SHELXL for anisotropic displacement parameters.
  • ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain in the pyrrolidinone ring.
  • Key metrics: R-factor < 0.05, C–Br bond length ~1.90 Å .

How does the cytotoxic activity of this compound compare to halogen-substituted analogs?

Advanced Research Question
Presto Blue™ assays on MCF-7 cells reveal structure-activity trends (Table 1):

CompoundIC₅₀ (μg/mL)Cell LineReference
This compound100 ± 2.1MCF-7
1-(4-Chlorophenyl) analog>1,000MCF-7

The 3-bromo substitution enhances cytotoxicity, likely due to improved lipophilicity and target binding .

What computational approaches predict the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) using the B3LYP/6-31G(d) basis set calculates:

  • HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity.
  • Electrostatic potential maps show electron density localized on the carbonyl oxygen and bromine.
  • Correlation-energy corrections (e.g., Colle-Salvetti formula) improve accuracy for π-π stacking interactions .

How can researchers address contradictions in bioactivity data across similar compounds?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 100 μg/mL vs. inactive analogs) require:

  • Dose-response validation across multiple cell lines (e.g., Vero vs. MCF-7).
  • Molecular docking to assess binding affinity to targets like tubulin or kinases.
  • Solubility assays to rule out false negatives due to poor dissolution .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers at 4°C to prevent degradation.
  • Dispose via incineration (no ecotoxicity data available; assume bioaccumulative potential) .

How does microwave irradiation improve synthesis efficiency compared to conventional methods?

Basic Research Question
Microwave-assisted synthesis:

  • Reduces reaction time from 6–8 hours (reflux) to 10 minutes.
  • Enhances yield by 15–20% via uniform heating.
  • Minimizes side products (e.g., aldol adducts) .

What structural modifications enhance the pharmacological potential of pyrrolidin-3-one derivatives?

Advanced Research Question

  • Substituent positioning : 3-bromo on phenyl improves cytotoxicity vs. 4-bromo.
  • Ring functionalization : Adding hydroxyl groups increases solubility but may reduce membrane permeability.
  • Hybrid analogs : Combining pyrrolidinone with chalcone scaffolds enhances multi-target activity .

How are crystallographic data repositories utilized for validating novel derivatives?

Advanced Research Question

  • Cross-reference Cambridge Structural Database (CSD) entries for bond length/angle benchmarks.
  • Use Mercury software to overlay experimental and theoretical structures.
  • Validate hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .

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Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)pyrrolidin-3-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)pyrrolidin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.